molecular formula C6H3Cl3FN B8550672 2,6-Dichloro-5-fluoronicotinyl chloride

2,6-Dichloro-5-fluoronicotinyl chloride

Cat. No.: B8550672
M. Wt: 214.4 g/mol
InChI Key: YLOJXVHUQSXVDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dichloro-5-fluoronicotinyl chloride is a useful research compound. Its molecular formula is C6H3Cl3FN and its molecular weight is 214.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C6H3Cl3FN

Molecular Weight

214.4 g/mol

IUPAC Name

2,6-dichloro-3-(chloromethyl)-5-fluoropyridine

InChI

InChI=1S/C6H3Cl3FN/c7-2-3-1-4(10)6(9)11-5(3)8/h1H,2H2

InChI Key

YLOJXVHUQSXVDK-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NC(=C1F)Cl)Cl)CCl

Origin of Product

United States

Synthesis routes and methods

Procedure details

2,6-Dichloro-5-fluoronicotinic acid (2) (14 g) was dissolved in thionyl chloride (70 mL). The mixture was heated at 85° C. with stirring for 2.5 h and the thionyl chloride was removed under reduced pressure, yielding a yellowish oil, 2,6-dichloro-5-fluoronicotinyl chloride (3). Monoethyl malonate (27 g) and 6 mg of biquinoline was dissolved in 560 mL of dry THF and cooled to −30° C. A solution of 2.5 M of n-butyllithium in hexane was added until a pink color remained at −5° C. (160 mL). The suspension was then cooled to −50° C. The acid chloride obtained as described above, dissolved in 50 mL THF was then added to the suspension dropwise with stirring. The dry ice bath was removed and the reaction mixture was stirred at room temperature for 1 h. The reaction was acidified with 400 mL of 1N HCl and was extracted with ether. It was washed with aqueous sodium bicarbonate solution and water. The ether solution was dried, evaporated to dryness and washed with hexane to give 27 g of (4). m.p=63-66° C.
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.